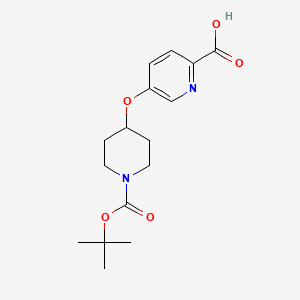
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran is a chemical compound with a complex structure that includes a pyran ring and a long aliphatic chain with a double bond and a triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the pyran ring through a cyclization reaction, followed by the introduction of the aliphatic chain via an alkylation reaction. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double and triple bonds in the aliphatic chain.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alkanes or alkenes.
Scientific Research Applications
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and membrane interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-Tetrahydro-2-(11-tetradecen-9-yn-1-yloxy)-2H-pyran
- (E)-Tetrahydro-2-(11-tetradecen-9-yn-2-yloxy)-2H-pyran
Uniqueness
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran is unique due to its specific arrangement of the pyran ring and the aliphatic chain with both a double and triple bond. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
54664-77-6 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-[(E)-tetradec-11-en-9-ynoxy]oxane |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,7-18H2,1H3/b4-3+ |
InChI Key |
BUOGADDGOQWWDH-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/C#CCCCCCCCCOC1CCCCO1 |
Canonical SMILES |
CCC=CC#CCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


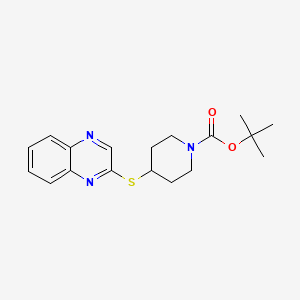
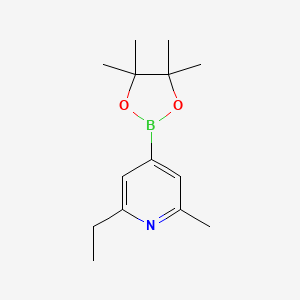
![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
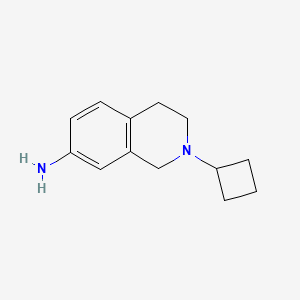
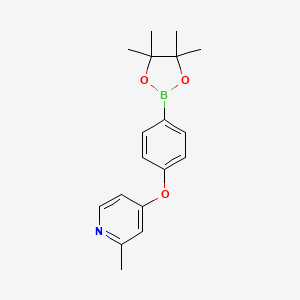
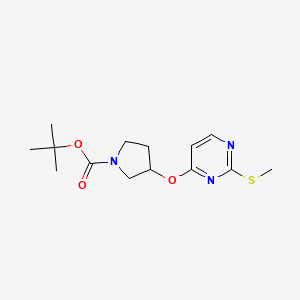


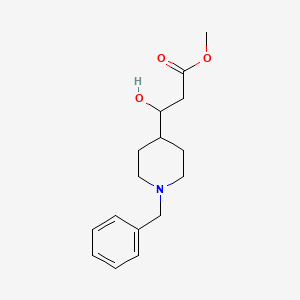
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)
![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)
